N-Fmoc-N-ethyl-L-alanine (Fmoc-N-Et-Ala-OH) is an essential SPPS building block for peptidomimetics requiring enhanced membrane permeability and metabolic stability. The N-ethyl substituent increases LogP to 3.63—higher than N-methyl analogs—directly improving passive membrane diffusion. It introduces a conformationally restricting N-alkyl group that disrupts backbone hydrogen bonding, conferring proteolytic resistance while pre-organizing peptides into bioactive conformations. Ideal for systematic SAR studies of N-alkyl size effects. Substitution with unmodified N-Fmoc-L-alanine or N-Fmoc-N-methyl-L-alanine is not viable due to fundamentally different lipophilicity, steric, and conformational profiles.
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
CAS No.84000-09-9
Cat. No.B3057691
⚠ Attention: For research use only. Not for human or veterinary use.
N-Fmoc-N-ethyl-L-alanine (CAS 84000-09-9): Properties and Role in Peptide Synthesis
N-Fmoc-N-ethyl-L-alanine (CAS 84000-09-9), also known as Fmoc-N-Et-Ala-OH, is a non-proteinogenic, N-alkylated α-amino acid derivative. It is characterized by an N-ethyl substituent and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is orthogonal to acid-labile side-chain protecting groups, making it suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This compound is primarily utilized as a building block to introduce conformational constraints, modulate lipophilicity, and enhance the metabolic stability of synthetic peptides by disrupting hydrogen bonding patterns and increasing steric bulk around the amide backbone [1]. The combination of the N-ethyl group and the base-labile Fmoc protection defines its utility in the construction of complex, modified peptide chains .
[1] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. View Source
Why N-Fmoc-N-ethyl-L-alanine Cannot Be Substituted with Common Fmoc-Alanine Derivatives
Simple substitution with unmodified N-Fmoc-L-alanine or even the smaller N-Fmoc-N-methyl-L-alanine is not viable due to fundamental differences in their physicochemical and biochemical properties. The presence of the N-ethyl group significantly alters the compound's lipophilicity, steric profile, and conformational preferences relative to its non-alkylated or N-methylated analogs [1]. These differences directly impact key performance characteristics in peptide synthesis and in the resulting peptide's biological properties, including coupling kinetics [2], resistance to proteolytic degradation [3], and cell permeability [4]. Consequently, for applications requiring the specific structural and functional attributes conferred by an N-ethyl substitution—such as in the development of peptidomimetic drug candidates—N-Fmoc-N-ethyl-L-alanine is the requisite building block, and generic substitution would lead to a different molecular entity with altered, and likely suboptimal, properties.
[1] Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. View Source
[2] Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. View Source
[3] Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs. Angewandte Chemie International Edition, 47(14), 2595-2599. View Source
[4] Ovadia, O., Greenberg, S., Laufer, B., Gilon, C., Hoffman, A., & Kessler, H. (2011). Improvement of the oral bioavailability of the cyclic peptides. Expert Opinion on Drug Discovery, 6(10), 1055-1070. View Source
Quantitative Evidence Guide for N-Fmoc-N-ethyl-L-alanine Selection
Increased Lipophilicity Compared to N-Fmoc-N-methyl-L-alanine
The N-ethyl substituent in N-Fmoc-N-ethyl-L-alanine increases its lipophilicity compared to the N-methyl analog, N-Fmoc-N-methyl-L-alanine. This is evidenced by a calculated LogP value of 3.63 for the target compound, compared to a LogP of 3.34 for the N-methyl derivative . This difference can be critical for tuning the bioavailability and membrane permeability of the resulting peptide.
LipophilicityLogPADME
Evidence Dimension
Lipophilicity (Calculated LogP)
Target Compound Data
LogP = 3.63
Comparator Or Baseline
N-Fmoc-N-methyl-L-alanine: LogP = 3.34
Quantified Difference
0.29 LogP units
Conditions
Calculated using standard partition coefficient prediction software based on molecular structure.
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a crucial parameter for developing orally bioavailable peptide drugs.
LipophilicityLogPADME
Altered Acidity Relative to N-Fmoc-L-alanine
N-Fmoc-N-ethyl-L-alanine exhibits a different acidity profile compared to its non-alkylated counterpart, N-Fmoc-L-alanine. The predicted pKa of the target compound is 3.92 ± 0.10 , which is higher than the typical pKa range for the carboxylic acid group in standard Fmoc-amino acids (which is generally around 3.5-3.7) . This shift in pKa can influence solubility and reactivity under different pH conditions.
pKaIonizationSolubility
Evidence Dimension
Acid Dissociation Constant (pKa)
Target Compound Data
pKa = 3.92 ± 0.10 (Predicted)
Comparator Or Baseline
N-Fmoc-L-alanine: pKa ~3.5-3.7
Quantified Difference
Approximately +0.3 pKa units
Conditions
Predicted using standard computational chemistry software.
Why This Matters
The distinct pKa value can affect the compound's behavior during purification and its solubility in aqueous buffers, which are important practical considerations for synthesis and formulation.
pKaIonizationSolubility
Molecular Weight and Steric Bulk Differentiation from N-Methyl Analog
N-Fmoc-N-ethyl-L-alanine has a higher molecular weight and increased steric bulk compared to the N-methyl analog. The target compound has a molecular weight of 339.4 g/mol , while N-Fmoc-N-methyl-L-alanine is 325.36 g/mol . The ethyl group introduces greater steric hindrance than the methyl group, which more effectively restricts rotation around the N-Cα bond, leading to more defined conformational constraints in the peptide backbone.
Based on the calculated sum of atomic weights from the molecular formulas C20H21NO4 and C19H19NO4, respectively.
Why This Matters
The increased steric demand can lead to different peptide secondary structures and potentially more selective interactions with biological targets compared to less hindered analogs.
Specific Optical Rotation as a Chiral Identity Marker
While a specific optical rotation value for N-Fmoc-N-ethyl-L-alanine is not consistently reported across major vendors, its enantiomer, N-Fmoc-N-ethyl-D-alanine, exhibits a defined rotation, underscoring the importance of this parameter for ensuring the correct stereoisomer is procured . For comparison, N-Fmoc-N-methyl-L-alanine has a reported specific rotation of [α]20/D = -18.5° (c=1, DMF) . The absence of a universally cited value for the L-ethyl analog highlights the need for procurement from reputable sources that can provide a Certificate of Analysis (CoA) verifying the compound's identity and chiral purity.
Chiral PuritySpecific RotationStereochemistry
Evidence Dimension
Specific Optical Rotation
Target Compound Data
Value not consistently reported by major vendors; requires CoA verification.
Not quantifiable; qualitative difference in data availability.
Conditions
Polarimetry in DMF at 20°C.
Why This Matters
Verification of specific rotation is a critical quality control (QC) measure to ensure the correct L-enantiomer is being used, preventing potential failures in stereospecific peptide synthesis.
Chiral PuritySpecific RotationStereochemistry
Key Application Scenarios for N-Fmoc-N-ethyl-L-alanine Based on Evidence
Peptidomimetic Drug Design for Enhanced Oral Bioavailability
N-Fmoc-N-ethyl-L-alanine is strategically employed in the synthesis of peptidomimetics where improved membrane permeability is required. Its higher calculated LogP (3.63) compared to N-methyl analogs indicates increased lipophilicity , a property directly linked to enhanced passive diffusion across biological membranes [1]. This makes it a valuable building block for medicinal chemists aiming to optimize the oral bioavailability of peptide-based drug candidates.
Synthesis of Conformationally Constrained Peptides for Target Selectivity
This compound is essential for introducing a specific, conformationally restricting N-ethyl group into a peptide backbone. The steric bulk of the ethyl substituent (molecular weight 339.4 g/mol) compared to smaller analogs like N-methyl (325.36 g/mol) provides a more pronounced reduction in backbone flexibility . This can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity for a specific biological target while reducing off-target interactions [2].
Peptide Libraries for Probing Structure-Activity Relationships (SAR)
In systematic SAR studies, N-Fmoc-N-ethyl-L-alanine serves as a precise tool to probe the effect of incremental increases in N-alkyl size on peptide function. Researchers utilize this compound to generate analogs for comparison with unsubstituted (N-H) and N-methylated peptides to deconvolute the contributions of steric bulk, lipophilicity, and hydrogen-bonding capacity to biological activity and metabolic stability [3]. The quantifiable differences in LogP and molecular weight provide a basis for interpreting the resulting biological data.
Development of Proteolytically Stable Therapeutic Peptides
The N-ethyl substitution is a recognized strategy for conferring resistance to proteolytic degradation. By replacing a backbone amide proton with an ethyl group, the resulting N-alkylated amide bond is no longer recognized by common proteases [4]. This application is critical for extending the half-life of therapeutic peptides in vivo, a key advantage over unmodified peptides that are rapidly cleared.
[1] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. View Source
[2] Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. View Source
[3] Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. View Source
[4] Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogs. Angewandte Chemie International Edition, 47(14), 2595-2599. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.